molecular formula C12H11ClN2OS2 B4594056 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B4594056
M. Wt: 298.8 g/mol
InChI Key: KUCOSTIZIPYTQG-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide typically involves the following steps:

    Formation of 5-chloro-1,3-benzothiazole: This can be achieved by cyclization of 2-aminothiophenol with phosgene or other suitable reagents.

    Thioether Formation: The 5-chloro-1,3-benzothiazole is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with cyclopropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the benzothiazole ring or the acetamide group.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzothiazole or acetamide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclopropylacetamide
  • 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-cyclopropylacetamide
  • 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide

Uniqueness

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is unique due to its specific substitution pattern and the presence of the cyclopropylacetamide group. This structural uniqueness can lead to distinct biological activities and properties compared to its analogs.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c13-7-1-4-10-9(5-7)15-12(18-10)17-6-11(16)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCOSTIZIPYTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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